Several papers describe the synthesis of isoindoline-1,3-dione derivatives. For instance, ethyl 2-(6-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-7-fluoro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl) butanoate was synthesized by reacting ethyl 2-(6-amino-7-fluoro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl) butanoate with 4,5,6,7-tetrahydrophthalic anhydride. [] Similarly, a series of 3-(1,3-dioxo-3a, 4-dihydro-1H-isoindol-2 (3H,7H,7aH)-yl)-N-(substituted phenyl) propanamide analogs were synthesized by reacting corresponding 3-chloro-N-(substituted phenyl) propanamides with 3a, 4,7,7a-tetrahydro-1H-isoindole-1,3 (2H)-dione in the presence of potassium carbonate. []
Crystal structure analysis of related compounds reveals important structural features. For example, in the compound "2‐(1,3‐Dioxo‐4,5,6,7‐tetrahydro‐1H‐isoindol‐2‐yl)‐N‐[7‐fluoro‐3‐oxo‐4‐(prop‐2‐ynyl)‐3,4‐dihydro‐2H‐benzoxazin‐6‐yl]acetamide monohydrate", the cyclohexene ring adopts a distorted chair conformation. []
The mechanism of action for isoindoline-1,3-dione derivatives varies depending on the specific compound and its target. One study suggests that 4,5,6,7-tetrahalogeno-1H-isoindole1,3-diones act as ATP-competitive inhibitors of protein kinase CK2. [] These inhibitors bind to the ATP binding site of CK2, competing with ATP and inhibiting its activity.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8